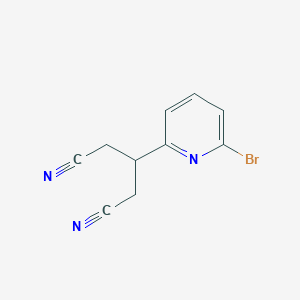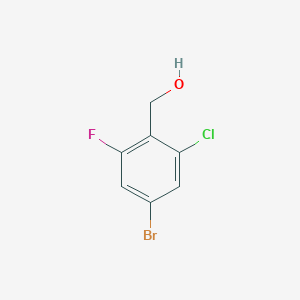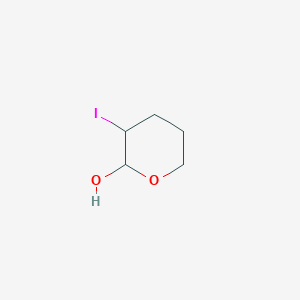
2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione typically involves the condensation of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps:
Ring Closure: Formation of the pyrimidine ring.
Aromatization: Conversion to an aromatic system.
S-Methylation: Introduction of a methyl group.
Oxidation: Conversion to methylsulfonyl compounds.
Formation of Guanidines: Reaction with suitable amines.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophilic or electrophilic reagents under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups .
科学研究应用
2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiplasmodial agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and parasitic infections.
Pathways Involved: It interferes with the metabolic pathways of pathogens, leading to their inhibition or destruction.
相似化合物的比较
- 2-Amino-4-hydroxy-6-methylpyrimidine
- 6-Methylisocytosine
- 2-Amino-1,4-dihydropyrimidine derivatives
Comparison: Compared to similar compounds, 2-Amino-6-methyl-1,6-dihydropyrimidine-4,5-dione exhibits unique properties such as higher stability and specific biological activities. Its structural modifications allow for targeted applications in medicinal chemistry and materials science .
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
2-amino-4-methyl-1,4-dihydropyrimidine-5,6-dione |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)4(10)8-5(6)7-2/h2H,1H3,(H3,6,7,8,10) |
InChI 键 |
GDCNPZLYXFSRDE-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)C(=O)NC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13100475.png)






![5-Amino-7-methylaminofurazano[3,4-d]pyrimidine](/img/structure/B13100513.png)
